molecular formula C7H9NO3 B8068446 2,5-Dimethoxypyridin-4-ol CAS No. 1949816-18-5

2,5-Dimethoxypyridin-4-ol

Cat. No.: B8068446
CAS No.: 1949816-18-5
M. Wt: 155.15 g/mol
InChI Key: SOQZQNKEXCGNFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypyridin-4-ol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 4-hydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

2,5-Dimethoxypyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxypyridin-4-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2,5-dimethoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-4-8-7(11-2)3-5(6)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQZQNKEXCGNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310802
Record name 4-Pyridinol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-18-5
Record name 4-Pyridinol, 2,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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